molecular formula C11H12N2O4S B1471254 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid CAS No. 1431565-56-8

2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid

Cat. No.: B1471254
CAS No.: 1431565-56-8
M. Wt: 268.29 g/mol
InChI Key: GUMHSXKKTHDYAF-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid is a compound that belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Scientific Research Applications

2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins . By inhibiting COX enzymes, it prevents the production of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

Similar compounds are known to be well-absorbed and widely distributed in the body . They are typically metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making the compound potentially useful for treating conditions associated with these symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

Preparation Methods

The synthesis of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid involves several steps. One common method includes a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid include other indole derivatives such as:

What sets this compound apart is its unique combination of the indole ring with a methylsulfonylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-18(16,17)12-9-3-2-4-10-8(9)5-6-13(10)7-11(14)15/h2-6,12H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMHSXKKTHDYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetate (620 mg, 2.196 mmol) in a 1:1 mixture of H2O and THF (10 ml), lithium hydroxide (526 mg, 21.96 mmol) was added, and the mixture was reacted for 1 hour at room temperature. The organic solvent was evaporated and 1N HCl was added to the aqueous residue (pH=2); the aqueous phase was extracted with ethyl acetate (3×20 ml), and the combined organic layers were dried over sodium sulfate. The crude was purified by flash chromatography on silica gel column (DCM:MeOH=95:5) affording 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid (530 mg, 1.975 mmol, 90% yield). MS/ESI+ 269.1 [MH]+.
Name
methyl 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetate
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
526 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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